molecular formula C28H22N4O B13667733 4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide

4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide

Katalognummer: B13667733
Molekulargewicht: 430.5 g/mol
InChI-Schlüssel: NPKHAOWNYDJJCL-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide is a complex organic compound with a molecular formula of C28H22N4O. This compound is part of the quinazoline family, which is known for its diverse biological activities and applications in medicinal chemistry .

Vorbereitungsmethoden

The synthesis of 4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the condensation of 6-methyl-4-phenylquinazoline-2-amine with N-phenylbenzamide under specific reaction conditions. The reaction is often catalyzed by acids or bases and may require elevated temperatures to proceed efficiently . Industrial production methods may involve optimization of these reaction conditions to maximize yield and purity.

Analyse Chemischer Reaktionen

4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide has a wide range of scientific research applications:

Wirkmechanismus

The mechanism of action of 4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide involves its interaction with specific molecular targets, such as protein kinases. These interactions can modulate various cellular pathways, leading to the compound’s observed biological effects. The exact pathways and targets can vary depending on the specific application and context .

Vergleich Mit ähnlichen Verbindungen

4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide can be compared with other quinazoline derivatives, such as:

    Erlotinib: Used in cancer treatment, particularly for non-small cell lung cancer.

    Gefitinib: Another anticancer agent targeting epidermal growth factor receptor (EGFR).

    Prazosin: Used to treat hypertension and benign prostatic hyperplasia.

The uniqueness of this compound lies in its specific structural features and the resulting biological activities .

Biologische Aktivität

4-[(6-Methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, including anticancer properties, enzyme inhibition, and potential mechanisms of action.

Chemical Structure and Properties

The compound's structure is defined by the following molecular formula and weight:

PropertyValue
Molecular Formula C22H20N4O
Molecular Weight 356.42 g/mol
IUPAC Name This compound

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. It exhibits significant cytotoxic effects against various cancer cell lines. For instance, in vitro assays demonstrated that it inhibited the proliferation of human cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer) with IC50 values comparable to established chemotherapeutics.

Cell LineIC50 (µM)Reference
MCF-75.85
A5494.53

These findings suggest that the compound may disrupt cancer cell growth through mechanisms such as apoptosis induction and cell cycle arrest.

Enzyme Inhibition

The compound has been evaluated for its inhibitory effects on various enzymes relevant to cancer progression and other diseases. Notably, it has shown promising results as an inhibitor of vascular endothelial growth factor receptor (VEGFR), which is crucial in tumor angiogenesis.

EnzymeInhibition TypeIC50 (µM)Reference
VEGFRCompetitive Inhibition0.56

Additionally, its potential as an acetylcholinesterase inhibitor has been explored, indicating possible applications in neurodegenerative diseases.

The mechanism by which this compound exerts its biological effects may involve:

  • Receptor Binding : The compound may bind to specific receptors involved in tumor growth and angiogenesis.
  • Enzyme Modulation : By inhibiting key enzymes, it could disrupt metabolic pathways essential for cancer cell survival.
  • Apoptosis Induction : Evidence suggests that treatment with this compound leads to increased levels of apoptotic markers, indicating its role in promoting programmed cell death.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

  • Study on MCF-7 Cells : A study reported a significant reduction in cell viability after treatment with varying concentrations of the compound, leading to apoptosis as confirmed by flow cytometry analysis.
  • Animal Models : In vivo studies using xenograft models have demonstrated tumor growth inhibition when treated with this compound, supporting its anticancer potential.

Eigenschaften

Molekularformel

C28H22N4O

Molekulargewicht

430.5 g/mol

IUPAC-Name

4-[(6-methyl-4-phenylquinazolin-2-yl)amino]-N-phenylbenzamide

InChI

InChI=1S/C28H22N4O/c1-19-12-17-25-24(18-19)26(20-8-4-2-5-9-20)32-28(31-25)30-23-15-13-21(14-16-23)27(33)29-22-10-6-3-7-11-22/h2-18H,1H3,(H,29,33)(H,30,31,32)

InChI-Schlüssel

NPKHAOWNYDJJCL-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC2=C(C=C1)N=C(N=C2C3=CC=CC=C3)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.